2-Bromo-N-(3-butyramidophenyl)benzamide
Overview
Description
2-Bromo-N-(3-butyramidophenyl)benzamide is a chemical compound with significant scientific potential1. However, detailed information about this specific compound is not readily available. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals2.
Synthesis Analysis
Unfortunately, specific synthesis information for 2-Bromo-N-(3-butyramidophenyl)benzamide is not available from the search results. However, similar compounds such as 2-Bromo-N-ethylbenzamide have been synthesized from 2-Bromobenzamide and other reagents3.Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(3-butyramidophenyl)benzamide is not directly available. However, the molecular formula is C17H17BrN2O2, with an average mass of 361.233 Da4.Chemical Reactions Analysis
Specific chemical reactions involving 2-Bromo-N-(3-butyramidophenyl)benzamide are not available from the search results. However, it’s important to note that the reactivity of a compound is influenced by its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-(3-butyramidophenyl)benzamide are not fully available. However, similar compounds have been described as solids2. The molecular weight of 2-Bromo-N-(3-butyramidophenyl)benzamide is 361.233 Da4.Scientific Research Applications
Molecular Interactions and Structural Analysis
Research on similar bromo-benzamide derivatives has focused on understanding their molecular interactions, such as hydrogen bonding, π-interactions, and halogen bonding. For instance, the study by Saeed et al. (2020) on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, revealed insights into their intermolecular interactions through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These interactions are crucial for the stabilization of molecular assemblies and have implications for the design of materials and drugs with desired properties (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and spectroscopic characterization of bromo-benzamide compounds are fundamental aspects of chemical research. Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, characterized it through various spectroscopic techniques, and analyzed its crystal structure. This work provides a foundation for the synthesis of phenanthridinone intermediates and contributes to the development of new synthetic methodologies (Polo et al., 2019).
Potential Biological Activities
Some bromo-benzamide derivatives have been studied for their potential biological activities, including antimicrobial and antipathogenic effects. Limban et al. (2011) investigated new thiourea derivatives for their interaction with bacterial cells, demonstrating the potential of bromo-benzamide compounds for the development of novel antimicrobial agents (Limban et al., 2011). Furthermore, Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase, highlighting the potential of such compounds in antimalarial drug development (Banerjee et al., 2011).
Safety And Hazards
Specific safety and hazard information for 2-Bromo-N-(3-butyramidophenyl)benzamide is not available from the search results. However, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition5.
Future Directions
The future directions for research on 2-Bromo-N-(3-butyramidophenyl)benzamide are not specified in the search results. However, given its potential as a unique chemical, it may be of interest in various fields of research, including medicinal chemistry and material science6.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and experimental studies would be required.
properties
IUPAC Name |
2-bromo-N-[3-(butanoylamino)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOVLSMXPWPCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359961 | |
Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3-butyramidophenyl)benzamide | |
CAS RN |
423735-93-7 | |
Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 423735-93-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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